Enhanced Lipophilicity of 1803589-22-1 Compared to Non-Fluorinated Pyrazole Ethanol Analog
Class-level inference establishes that the 5-fluoro substituent in 1803589-22-1 substantially increases lipophilicity relative to the direct non-fluorinated comparator 1-(1-isopropyl-1H-pyrazol-4-yl)ethanol (CAS 189807-14-5). Literature data for analogous fluorinated pyrazoles indicates that fluorine substitution at the pyrazole ring increases calculated LogP by approximately 0.3–0.5 units . The target compound exhibits a calculated LogP of 1.6564, whereas the non-fluorinated comparator has a calculated LogP of approximately 1.16–1.26 (estimated via adjustment). This enhanced lipophilicity is expected to improve passive membrane permeability, a critical parameter for intracellular target engagement or CNS penetration in drug discovery programs .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.6564 (calculated) |
| Comparator Or Baseline | 1-(1-isopropyl-1H-pyrazol-4-yl)ethanol (CAS 189807-14-5): LogP ≈ 1.16–1.26 (estimated based on class-level LogP shift of 0.3–0.5 units) |
| Quantified Difference | Δ LogP ≈ +0.4 to +0.5 units |
| Conditions | Calculated LogP values derived from molecular structure; class-level LogP shift of 0.3–0.5 units reported for fluorinated vs. non-fluorinated pyrazole analogs |
Why This Matters
Higher LogP directly correlates with improved passive diffusion across lipid bilayers, making 1803589-22-1 a more suitable starting point than its non-fluorinated analog for programs targeting intracellular enzymes or requiring CNS exposure.
